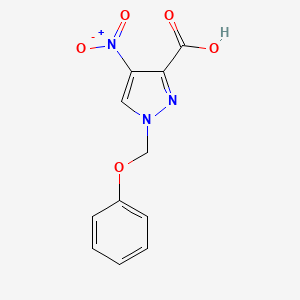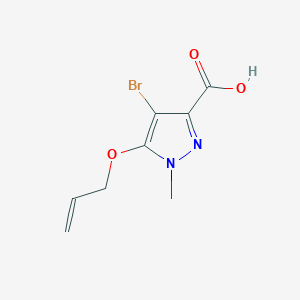
5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with an allyloxy group, a bromine atom, a methyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Allylation: The allyloxy group can be introduced via an allylation reaction, often using allyl bromide and a base such as potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent or through hydrolysis of a nitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Allyloxy)-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
5-(Allyloxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
5-(Allyloxy)-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid can impart unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C8H9BrN2O3 |
|---|---|
Molekulargewicht |
261.07 g/mol |
IUPAC-Name |
4-bromo-1-methyl-5-prop-2-enoxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9BrN2O3/c1-3-4-14-7-5(9)6(8(12)13)10-11(7)2/h3H,1,4H2,2H3,(H,12,13) |
InChI-Schlüssel |
WJZJUNZIPKDYCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C(=O)O)Br)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





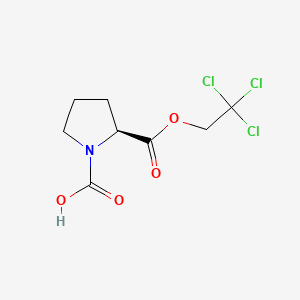

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11814802.png)

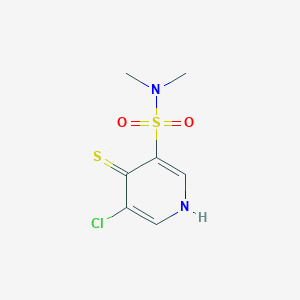

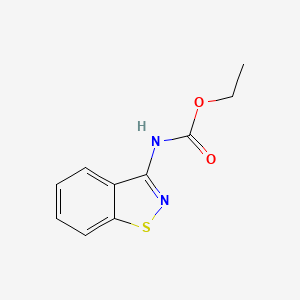


![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)
